2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
Overview
Description
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid is an organic compound with the molecular formula C8H14O4. It is known for its unique structure, which includes a dioxane ring substituted with three methyl groups and a carboxylic acid group. This compound is used in various chemical applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid can be synthesized through the reaction of methylpropanediol with formic acid. The reaction involves heating the mixture to facilitate the formation of the dioxane ring and the carboxylic acid group .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through distillation and crystallization processes to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted dioxanes .
Scientific Research Applications
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-performance plastics, rubber, dyes, and fragrances.
Mechanism of Action
The mechanism by which 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid exerts its effects involves its interaction with specific molecular targets. The dioxane ring and carboxylic acid group allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Ethenyl Ester
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Anhydride
- (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol
Uniqueness
This compound is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
IUPAC Name |
2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEWDEAIHCUMKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463290 | |
Record name | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16837-14-2 | |
Record name | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid?
A1: Determining the crystal structure of this compound provides valuable insights into its molecular arrangement and interactions. The study published by [] describes the presence of strong and weak hydrogen bonds within its extended crystal structure. Understanding these interactions is crucial as they can influence the compound's physical properties, such as melting point and solubility, and its reactivity in chemical reactions.
Q2: How is this compound utilized in the synthesis of complex molecules?
A2: This compound serves as a valuable precursor in organic synthesis, particularly in the production of dendrimers [] and regioselectively modified rapamycin derivatives []. Its structure allows for further chemical modifications, making it a versatile building block for creating more complex molecules with potentially useful properties. For instance, in the synthesis of rapamycin derivatives, it plays a crucial role in achieving regioselective modification at the 42-position of rapamycin, leading to compounds with potential applications as immunosuppressants [].
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